![molecular formula C19H21F3N2O2S B248528 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B248528.png)
1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine, also known as TFP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. TFP belongs to the family of piperazine derivatives, which have been extensively investigated for their pharmacological properties.
作用機序
The mechanism of action of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This may contribute to its cytotoxic effects in cancer cells.
Biochemical and Physiological Effects:
1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to have various biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter systems and topoisomerase II activity, 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has also been shown to increase the expression of heat shock proteins, which are involved in cellular stress response.
実験室実験の利点と制限
One advantage of using 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments is its relatively simple synthesis method, which allows for large-scale production. 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine is also stable under standard laboratory conditions and can be easily purified by column chromatography. However, one limitation of using 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine is its potential toxicity, as it has been shown to induce liver damage in animal models at high doses. Therefore, caution should be taken when handling 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments.
将来の方向性
There are several future directions for the investigation of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine. In neuroscience, further studies are needed to elucidate the precise mechanism of action of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine and to investigate its potential as a treatment for various neuropsychiatric disorders. In oncology, further studies are needed to investigate the cytotoxic effects of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine in various cancer cell lines and to identify the molecular targets involved. In infectious diseases, further studies are needed to investigate the antiviral effects of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine against other viruses and to identify the mechanism of action. Overall, 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has the potential to be a valuable tool in scientific research and may have therapeutic applications in various fields.
合成法
The synthesis of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine involves the reaction of 1-tosylpiperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained after purification by column chromatography. The yield of 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine is typically around 50-60%, and the purity can be confirmed by NMR spectroscopy.
科学的研究の応用
1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has been investigated for its potential therapeutic applications in various fields such as neuroscience, oncology, and infectious diseases. In neuroscience, 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce cocaine self-administration in rats. In oncology, 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has been investigated for its potential as a chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells. In infectious diseases, 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine has been investigated for its potential as an antiviral agent, as it has been shown to inhibit the replication of hepatitis B virus.
特性
製品名 |
1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine |
|---|---|
分子式 |
C19H21F3N2O2S |
分子量 |
398.4 g/mol |
IUPAC名 |
1-(4-methylphenyl)sulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C19H21F3N2O2S/c1-15-6-8-17(9-7-15)27(25,26)24-12-10-23(11-13-24)14-16-4-2-3-5-18(16)19(20,21)22/h2-9H,10-14H2,1H3 |
InChIキー |
FKIJVSAODMYYHV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



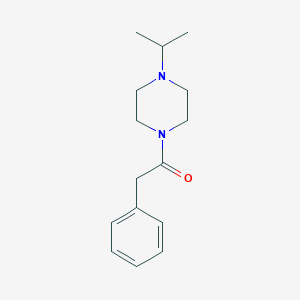
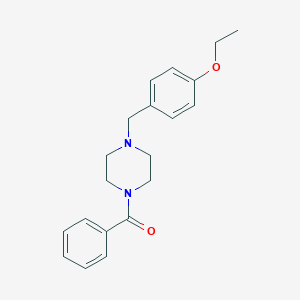
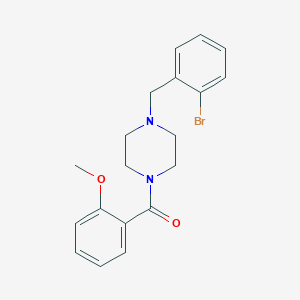
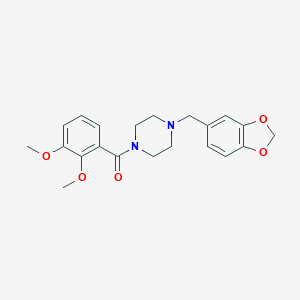
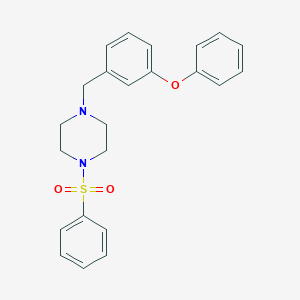
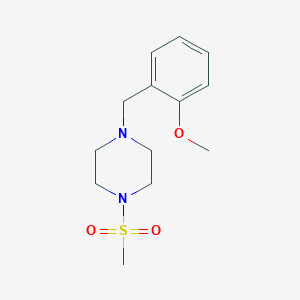
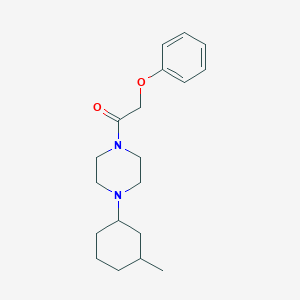
![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)
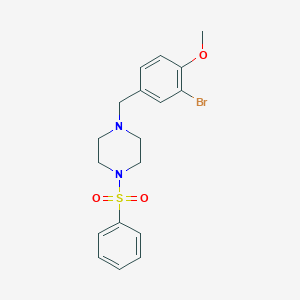
![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)
![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
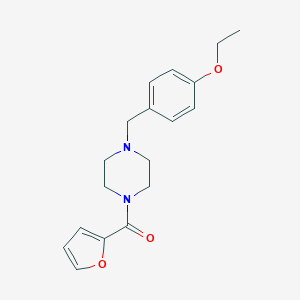
![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
methanone](/img/structure/B248466.png)